molecular formula C44H89NO8P+ B1204981 DI-Stearoyl-3-SN-phosphatidylcholine

DI-Stearoyl-3-SN-phosphatidylcholine

Cat. No.: B1204981
M. Wt: 791.2 g/mol
InChI Key: NRJAVPSFFCBXDT-HUESYALOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Di-Stearoyl-3-Sn-Phosphatidylcholine is a phosphatidylcholine, a type of phospholipid. It is a natural constituent of cell membranes and is commonly found in various biological systems. This compound is known for its role in forming lipid bilayers, which are essential components of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-Stearoyl-3-Sn-Phosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of soybean phosphatidylcholines. This process results in a high yield of the compound, which is then purified and used in various applications .

Chemical Reactions Analysis

Types of Reactions

Di-Stearoyl-3-Sn-Phosphatidylcholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

Scientific Research Applications

Di-Stearoyl-3-Sn-Phosphatidylcholine has a wide range of scientific research applications, including:

Mechanism of Action

Di-Stearoyl-3-Sn-Phosphatidylcholine exerts its effects by integrating into lipid bilayers and altering their properties. It interacts with various molecular targets, including proteins and other lipids, to modulate membrane fluidity and permeability. This compound also plays a role in signal transduction pathways by serving as a substrate for enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Di-Oleoyl-3-Sn-Phosphatidylcholine
  • Di-Palmitoyl-3-Sn-Phosphatidylcholine
  • Di-Myristoyl-3-Sn-Phosphatidylcholine

Uniqueness

Di-Stearoyl-3-Sn-Phosphatidylcholine is unique due to its high melting point and stability, which make it suitable for use in various applications, including drug delivery systems and lipid nanoparticles. Its long stearoyl chains contribute to its ability to form stable lipid bilayers, which are essential for maintaining cell membrane integrity .

Properties

Molecular Formula

C44H89NO8P+

Molecular Weight

791.2 g/mol

IUPAC Name

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1/t42-/m1/s1

InChI Key

NRJAVPSFFCBXDT-HUESYALOSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

1,2-distearoyl-sn-glycero-3-phosphocholine
1,2-distearoyllecithin
1,2-distearoyllecithin, (+-)-isomer
1,2-distearoyllecithin, (R)-isomer
1,2-distearoyllecithin, (S)-isomer
1,2-distearoylphosphatidylcholine
4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide
distearoyl phosphatidylcholine
distearoylglycerophosphocholine
distearoylphosphatidylcholine
distearoylphosphatidylcholine, DL-

Origin of Product

United States

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